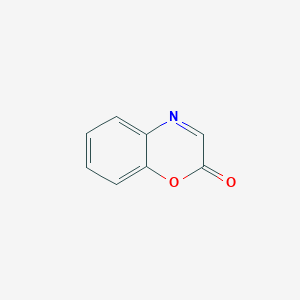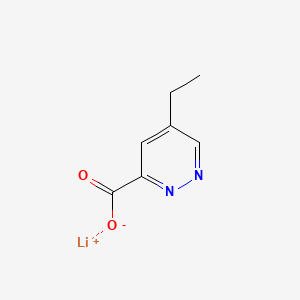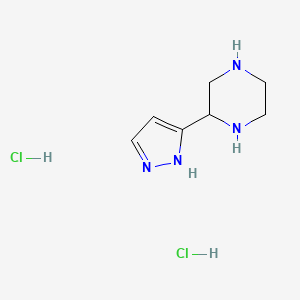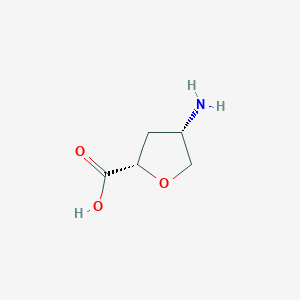![molecular formula C14H18N4O2 B13456583 benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate CAS No. 1435805-98-3](/img/structure/B13456583.png)
benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, an azido group, and a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate typically involves the following steps:
Formation of the Azido Group: The azido group can be introduced into the cyclohexyl ring through a nucleophilic substitution reaction. This can be achieved by reacting a suitable cyclohexyl derivative with sodium azide (NaN₃) under appropriate conditions.
Carbamoylation: The azidocyclohexyl derivative is then reacted with benzyl chloroformate (C₆H₅CH₂OCOCl) in the presence of a base such as triethylamine (Et₃N) to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The azido group in this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd-C).
Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), suitable solvents (e.g., dimethylformamide), and appropriate temperatures.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd-C), and suitable solvents (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
Substitution Products: Various azido derivatives.
Reduction Products: Amino derivatives.
Oxidation Products: Oxidized carbamate derivatives.
Applications De Recherche Scientifique
Benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Bioconjugation: The azido group allows for click chemistry reactions, making it useful in bioconjugation and labeling studies.
Material Science: It can be used in the preparation of functionalized materials with specific properties.
Mécanisme D'action
The mechanism of action of benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through its functional groups. The azido group can participate in bioorthogonal reactions, while the carbamate moiety can form stable linkages with proteins or other biomolecules. The exact molecular targets and pathways involved vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Benzyl N-[(1s,4s)-4-aminocyclohexyl]carbamate: Similar structure but with an amino group instead of an azido group.
Benzyl N-[(1s,4s)-4-hydroxycyclohexyl]carbamate: Similar structure but with a hydroxy group instead of an azido group.
Benzyl N-[(1s,4s)-4-methylcyclohexyl]carbamate: Similar structure but with a methyl group instead of an azido group.
Uniqueness: Benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations. The azido group enables click chemistry reactions, making this compound particularly valuable in bioconjugation and material science applications.
Propriétés
Numéro CAS |
1435805-98-3 |
|---|---|
Formule moléculaire |
C14H18N4O2 |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
benzyl N-(4-azidocyclohexyl)carbamate |
InChI |
InChI=1S/C14H18N4O2/c15-18-17-13-8-6-12(7-9-13)16-14(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19) |
Clé InChI |
CKRUYNUKASEHDR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13456504.png)
![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)

![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)


![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)


![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)
![2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)


